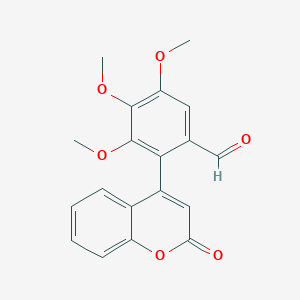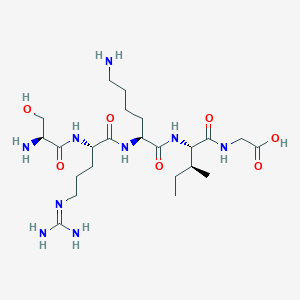
Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde: is an organic compound that belongs to the class of trisubstituted aromatic aldehydes. This compound is characterized by the presence of three methoxy groups attached to a benzaldehyde moiety, along with a chromone ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 3,4,5-trimethoxyacetophenone and an appropriate aldehyde under basic or acidic conditions. The reaction yields the desired chalcone, which can then be further cyclized to form the chromone ring .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through the oxidation of 3,4,5-trimethoxybenzyl alcohol using various oxidizing agents. The process involves the formation of an intermediate, which is then subjected to cyclization to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical drugs, including anticancer agents and other biologically active molecules .
Biology: In biological research, it is studied for its potential antiproliferative effects on cancer cells. It has shown promising results in inhibiting the growth of colorectal and prostatic cancer cells .
Medicine: The compound is being explored for its potential use in the development of new therapeutic agents for cancer treatment. Its ability to inhibit specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, the compound is used as a precursor for the synthesis of other complex organic molecules. Its versatility in chemical reactions makes it a valuable building block in organic synthesis .
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with specific molecular targets in cancer cells. The compound is known to inhibit tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . Additionally, it may interact with other proteins involved in cell signaling pathways, further contributing to its antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxybenzaldehyde: This compound shares the trimethoxybenzaldehyde moiety but lacks the chromone ring system.
Podophyllotoxin: A natural product with a similar mechanism of action, inhibiting tubulin polymerization.
Uniqueness: The presence of both the trimethoxybenzaldehyde moiety and the chromone ring system in 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde makes it unique compared to other similar compounds. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
820209-51-6 |
|---|---|
Molekularformel |
C19H16O6 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C19H16O6/c1-22-15-8-11(10-20)17(19(24-3)18(15)23-2)13-9-16(21)25-14-7-5-4-6-12(13)14/h4-10H,1-3H3 |
InChI-Schlüssel |
ORBJFNDBFXLSGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C=O)C2=CC(=O)OC3=CC=CC=C32)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)


![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)



![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
